molecular formula C14H12OS B296005 4-[(Phenylsulfanyl)methyl]benzaldehyde

4-[(Phenylsulfanyl)methyl]benzaldehyde

Cat. No. B296005
M. Wt: 228.31 g/mol
InChI Key: JUBPQKIMHWZAKL-UHFFFAOYSA-N
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Patent
US07691882B2

Procedure details

To a chloroform (10 mL) solution of (4-phenylsulfanylmethyl-phenyl)-methanol (1 g, 4.34 mmol) described in Manufacturing Example 206-1-2 was added manganese dioxide (3.77 g, 43.4 mmol), which was stirred for 15 hours at room temperature. The manganese dioxide was removed with a Celite bed, and the filtrate was concentrated under a reduced pressure to obtain the title compound (990 mg). The title compound was used in the following reaction without any further purification.
Name
(4-phenylsulfanylmethyl-phenyl)-methanol
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
3.77 g
Type
catalyst
Reaction Step Two
Quantity
10 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[C:1]1([S:7][CH2:8][C:9]2[CH:14]=[CH:13][C:12]([CH2:15][OH:16])=[CH:11][CH:10]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1>[O-2].[O-2].[Mn+4].C(Cl)(Cl)Cl>[C:1]1([S:7][CH2:8][C:9]2[CH:10]=[CH:11][C:12]([CH:15]=[O:16])=[CH:13][CH:14]=2)[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
(4-phenylsulfanylmethyl-phenyl)-methanol
Quantity
1 g
Type
reactant
Smiles
C1(=CC=CC=C1)SCC1=CC=C(C=C1)CO
Step Two
Name
Quantity
3.77 g
Type
catalyst
Smiles
[O-2].[O-2].[Mn+4]
Step Three
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred for 15 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The manganese dioxide was removed with a Celite bed
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate was concentrated under a reduced pressure

Outcomes

Product
Details
Reaction Time
15 h
Name
Type
product
Smiles
C1(=CC=CC=C1)SCC1=CC=C(C=O)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 990 mg
YIELD: CALCULATEDPERCENTYIELD 99.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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